5,6-dichloropyridine-3-sulfonyl Chloride

Catalog No.
S723899
CAS No.
98121-40-5
M.F
C5H2Cl3NO2S
M. Wt
246.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-dichloropyridine-3-sulfonyl Chloride

CAS Number

98121-40-5

Product Name

5,6-dichloropyridine-3-sulfonyl Chloride

IUPAC Name

5,6-dichloropyridine-3-sulfonyl chloride

Molecular Formula

C5H2Cl3NO2S

Molecular Weight

246.5 g/mol

InChI

InChI=1S/C5H2Cl3NO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H

InChI Key

AXIWIKRWIWIPGT-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Cl)Cl)S(=O)(=O)Cl

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)S(=O)(=O)Cl

Synthesis and Characterization:

5,6-Dichloropyridine-3-sulfonyl chloride is a versatile building block in organic synthesis, particularly for the introduction of the pyridinesulfonyl moiety into various molecules. Several research articles describe its synthesis using different methods, often involving the reaction of 5,6-dichloropyridine-3-sulfonic acid with various chlorinating agents like thionyl chloride or phosphorus pentachloride. [, ] Characterization of the synthesized product is typically performed using spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Applications in Medicinal Chemistry:

The pyridinesulfonyl group is a common pharmacophore found in various bioactive molecules. Due to this, 5,6-dichloropyridine-3-sulfonyl chloride serves as a valuable precursor for the synthesis of potential drug candidates. Research explores its application in the development of:

  • Kinase inhibitors: These molecules target enzymes called kinases, which play crucial roles in various cellular processes. 5,6-Dichloropyridine-3-sulfonyl chloride has been used to synthesize novel kinase inhibitors with potential applications in cancer therapy. []
  • Antimicrobial agents: The pyridinesulfonyl moiety has also shown promising activity against various bacterial and fungal strains. Research investigates the use of 5,6-dichloropyridine-3-sulfonyl chloride for the development of novel antimicrobial agents. []

Other Applications:

Beyond medicinal chemistry, 5,6-dichloropyridine-3-sulfonyl chloride finds applications in other areas of scientific research, including:

  • Material science: The pyridinesulfonyl group can be used to modify the properties of various materials, such as polymers and organic semiconductors. Research explores its use in the development of novel functional materials. []
  • Organic catalysis: The sulfonyl chloride functionality can act as a leaving group in various organic reactions, making 5,6-dichloropyridine-3-sulfonyl chloride a potential precursor for new catalysts.

5,6-dichloropyridine-3-sulfonyl chloride has the molecular formula C₅H₂Cl₃NO₂S and a molecular weight of approximately 218.49 g/mol. It is characterized by the presence of two chlorine atoms at the 5 and 6 positions of the pyridine ring and a sulfonyl chloride group at the 3 position. This compound is typically a white to light yellow solid and is known to be corrosive .

Physical Properties

  • Density: Approximately 1.7 g/cm³
  • Boiling Point: Around 333.6 °C at 760 mmHg .

There is no current information available regarding a specific mechanism of action for 5,6-dichloropyridine-3-sulfonyl chloride.

  • Corrosivity: The sulfonyl chloride group is known to be corrosive and can irritate or damage skin, eyes, and respiratory system upon contact or inhalation [].
  • Reactivity: The compound might react exothermically (with heat release) with water or other protic solvents.
Typical of sulfonyl chlorides:

  • Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.
  • Acylation Reactions: It can be used to introduce the pyridinesulfonyl moiety into other organic compounds.
  • Formation of Sulfones: Reaction with organometallic reagents can yield sulfones.

These reactions make it a versatile intermediate in organic synthesis .

Several methods exist for synthesizing 5,6-dichloropyridine-3-sulfonyl chloride:

  • Chlorination of Pyridine Derivatives: Starting from 3-pyridinecarboxylic acid derivatives, chlorination can introduce chlorine at the desired positions.
  • Sulfonation followed by Chlorination: The pyridine ring can first undergo sulfonation to introduce the sulfonyl group, followed by chlorination to achieve the dichloro substitution.
  • Direct Reaction with Thionyl Chloride: Reacting the corresponding sulfonic acid with thionyl chloride can yield the sulfonyl chloride directly .

5,6-dichloropyridine-3-sulfonyl chloride is primarily utilized in:

  • Pharmaceutical Synthesis: As an intermediate for synthesizing various pharmaceutical agents.
  • Agricultural Chemicals: In the production of agrochemicals due to its potential herbicidal properties.
  • Material Science: Used in creating specialty polymers and materials with tailored properties .

Studies focusing on the interactions of 5,6-dichloropyridine-3-sulfonyl chloride with biological molecules are crucial for understanding its pharmacological profile. Interaction studies often involve:

  • Binding Affinity Assessments: Evaluating how well this compound binds to target enzymes or receptors.
  • Toxicological Studies: Understanding its safety profile when interacting with biological systems.

Such studies are essential for assessing its viability as a pharmaceutical candidate .

Similar Compounds: Comparison

Several compounds share structural similarities with 5,6-dichloropyridine-3-sulfonyl chloride. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
2,6-Dichloropyridine-3-sulfonyl chlorideChlorine at positions 2 and 6Different substitution pattern on pyridine
4-Chloro-3-pyridinecarboxylic acidCarboxylic acid functional group presentDifferent reactivity due to carboxylic acid
5-Chloro-2-pyridinamineAmino group instead of sulfonyl chlorideExhibits different biological activities

Uniqueness of 5,6-Dichloropyridine-3-sulfonyl Chloride

The unique positioning of chlorine atoms and the presence of a sulfonyl chloride group make this compound particularly useful in synthetic chemistry compared to its analogs. Its ability to participate in diverse reactions while maintaining stability under various conditions sets it apart from similar compounds.

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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